molecular formula C15H13FN6O4S B3012997 2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396848-78-4

2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B3012997
CAS No.: 1396848-78-4
M. Wt: 392.37
InChI Key: LKSJMUJUVURRHC-UHFFFAOYSA-N
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Description

2-(4-(4-(4-Fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a synthetic organic compound designed for research applications. It features a tetrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The tetrazole ring often serves as a bioisostere for carboxylic acids, which can improve metabolic stability and alter the physicochemical properties of lead compounds . This particular molecule integrates a 4-fluorophenylsulfonamido moiety, a functional group commonly explored for its potential to engage in targeted protein binding, particularly in enzyme inhibition studies . The primary research value of this compound lies in its complex molecular architecture, making it a potential candidate for use in high-throughput screening campaigns and as a key synthon in the development of novel bioactive molecules. Its structure suggests potential applicability in projects focusing on inflammation and oncology research, given that related tetrazole-containing compounds have demonstrated binding affinity to proteins such as caspase-3, NF-kappa-B, and p53 in computational and experimental studies . Researchers can utilize this chemical as a building block to develop potential therapeutic agents or as a probe to study biochemical pathways. The presence of the acetamide group further enhances its versatility for synthetic modification. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-[4-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O4S/c16-10-1-7-13(8-2-10)27(25,26)18-11-3-5-12(6-4-11)22-15(24)21(19-20-22)9-14(17)23/h1-8,18H,9H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSJMUJUVURRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide belongs to a class of tetrazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H16FN5O3S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_5\text{O}_3\text{S}

This structure incorporates a fluorophenylsulfonamide group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit substantial antimicrobial properties. The presence of the sulfonamide group in the compound enhances its ability to inhibit bacterial growth. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
Target CompoundS. aureus16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various in vitro studies. It has been observed to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation . This suggests a possible therapeutic application in conditions characterized by excessive inflammation.

Analgesic Properties

Research indicates that related tetrazole compounds exhibit analgesic activity through mechanisms involving the modulation of pain pathways. The compound's structure allows it to interact with pain receptors effectively, potentially offering relief from chronic pain conditions .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The sulfonamide moiety is known to mimic natural substrates, allowing it to compete with them for binding sites on enzymes involved in critical metabolic pathways .

Key Enzymes Targeted

  • Dihydropteroate synthase : Inhibition can lead to disrupted folate synthesis in bacteria.
  • Cyclooxygenase (COX) : Modulation may reduce inflammation and pain signaling.

Case Study 1: Analgesic Activity

In a controlled study involving animal models, the administration of the target compound resulted in a significant reduction in pain response measured by the hot plate test. The results showed that the compound was more effective than traditional analgesics at comparable doses .

Case Study 2: Antimicrobial Efficacy

A comparative study demonstrated that the target compound exhibited lower MIC values against resistant bacterial strains compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide exhibit significant cytotoxic effects against various tumor cell lines. For instance, a study demonstrated that structurally related sulfonamide compounds showed promising activity against multiple cancer cell lines, suggesting that the incorporation of the tetrazole ring enhances their anticancer properties .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, sulfonamide derivatives have been shown to effectively inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis . This inhibition can disrupt the tumor microenvironment and potentially enhance the efficacy of existing chemotherapeutic agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Research indicates that modifications to the fluorophenyl group can significantly influence the compound's potency and selectivity against cancer cells. For instance, substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties, thereby improving overall efficacy .

Study 1: Antitumor Activity

In a recent preclinical study, this compound was evaluated for its antitumor activity in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as a novel anticancer agent .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrase isoforms. The results demonstrated that this compound effectively inhibited enzyme activity in vitro, suggesting potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain types of cancer .

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share structural similarities with the target compound, particularly in the sulfonyl-linked aromatic systems. The tetrazole’s additional nitrogen atom increases polarity and may enhance interactions with biological targets compared to triazoles .

Fluorophenyl-Substituted Tetrazoles

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide () differs by substituting the sulfonamido group with a thioether (-S-) linkage.

Spectral Data Comparison

Compound Class IR Spectral Features (cm⁻¹) NMR Characteristics Reference
Target Tetrazole Expected: C=O (~1660–1680), NH (~3150–3319), SO2 (~1350, 1150) Predicted: Acetamide CH3 (~2.0 ppm), tetrazole protons (~8–9 ppm)
Triazole-thiones C=S (~1247–1255), NH (~3278–3414), absent C=O Triazole protons (~7.5–8.5 ppm), sulfonyl-linked aromatic signals (~7.0–7.8 ppm)
Thioether-linked Tetrazole C=O (~1680), S-H absent, C-S (~700–800) Thioether CH2 (~3.5 ppm), fluorophenyl signals (~7.2–7.6 ppm)

The absence of a C=O band in triazole-thiones confirms cyclization, whereas the target tetrazole retains a carbonyl group due to the tetrazolone ring .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Tetrazole C₁₈H₁₆FN₇O₃S 429.42 Sulfonamido, fluorophenyl, acetamide Moderate (DMSO)
Triazole-thione () C₂₀H₁₄F₂N₄O₂S₂ 484.47 Sulfonyl, difluorophenyl Low (CHCl₃)
Thioether-linked Tetrazole () C₁₈H₁₈FN₅O₃S 403.40 Thioether, methoxyethyl Moderate (DMF)

The target compound’s sulfonamido group enhances aqueous solubility relative to sulfonyl or thioether analogues.

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